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molecular formula C12H15NO3 B2522678 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 153707-94-9

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B2522678
M. Wt: 221.256
InChI Key: DQSOGXBMZXYQOZ-UHFFFAOYSA-N
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Patent
US05444079

Procedure details

To a suspension of 2.95 g (0.012 mol) of the product of Step A in 100 mL of water was added 15.1 g (0.0479 mol) of barium hydroxide octahydrate. The reaction was heated at reflux for 3 days. To the reaction mixture was carefully added 6.4 g (0.067 mol) of ammonium carbonate. Refluxing was continued for another 2 hours. The solid was filtered off while hot and the pH of the filtrate adjusted to 6. The filtrate was then concentrated to give 1.86 g of a tan solid: mp>250° C. 1H NMR (D2O) d 7.20 (d, 1H), 6.85 (d and s, 2H), 3.835 (s, 3H), 2.85 (t, 2H), 1.70-2.40 (m, 4H).
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]1([C:16](=[O:17])NC(=O)[NH:13]1)[CH2:8][CH2:7][CH2:6]2.O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-].C(=O)([O-])[O-:31].[NH4+].[NH4+]>O>[NH2:13][C:9]1([C:16]([OH:17])=[O:31])[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)[CH2:6][CH2:7][CH2:8]1 |f:1.2.3.4.5.6.7.8.9.10.11,12.13.14|

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
COC=1C=C2CCCC3(C2=CC1)NC(NC3=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Step Three
Name
Quantity
6.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
FILTRATION
Type
FILTRATION
Details
The solid was filtered off while hot and the pH of the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1(CCCC2=CC(=CC=C12)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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